![molecular formula C15H11Cl2NO2 B2470600 4,4-Dichloro-3,5-diphenyl-4,5-dihydro-5-isoxazolol CAS No. 79344-05-1](/img/structure/B2470600.png)
4,4-Dichloro-3,5-diphenyl-4,5-dihydro-5-isoxazolol
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Description
4,4-Dichloro-3,5-diphenyl-4,5-dihydro-5-isoxazolol, commonly referred to as DDI, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of isoxazole and is known for its unique properties. It is used for a variety of purposes, ranging from its use as a pharmaceutical agent to its use as a reagent in organic synthesis. The compound has been studied extensively and has been found to possess a number of biochemical and physiological effects.
Scientific Research Applications
Flame Retardant Exposure and Environmental Concerns
Polybrominated diphenyl ethers (PBDEs), structurally similar to the requested compound, are used as additives in polymers and textiles to inhibit fire development. Workers in electronics dismantling plants show significantly higher levels of PBDE congeners in their serum compared to control groups. This indicates occupational exposure and environmental contamination by these compounds (Sjödin et al., 1999).
Chemical Modifications and Toxicity
Research into structurally related compounds, like diphenyl diselenide derivatives, shows that certain structural modifications do not introduce toxicity in mice. This can be crucial for medicinal chemistry, where understanding the toxicological impact of structural changes is vital (Savegnago et al., 2009).
Endocrine Disruption and Health Implications
Persistent organic pollutants like certain diphenyl ethers have been linked to health conditions such as type 2 diabetes mellitus. The study by Rignell-Hydbom et al. (2007) shows an association between serum concentrations of these pollutants and an increased prevalence of type 2 diabetes, suggesting potential endocrine-disrupting properties and broader health implications of these substances (Rignell-Hydbom et al., 2007).
properties
IUPAC Name |
4,4-dichloro-3,5-diphenyl-1,2-oxazol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO2/c16-14(17)13(11-7-3-1-4-8-11)18-20-15(14,19)12-9-5-2-6-10-12/h1-10,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRQKNOKNVOAOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(C2(Cl)Cl)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001333256 |
Source
|
Record name | 4,4-dichloro-3,5-diphenyl-1,2-oxazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666025 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
79344-05-1 |
Source
|
Record name | 4,4-dichloro-3,5-diphenyl-1,2-oxazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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